![molecular formula C20H20Cl2N4O2S B4974121 N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea](/img/structure/B4974121.png)
N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea
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Description
N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea is a useful research compound. Its molecular formula is C20H20Cl2N4O2S and its molecular weight is 451.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea is 450.0684025 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Tert-butylphenyl glycidyl ether has been investigated for its antioxidant properties. As a phenolic compound, it may scavenge free radicals and protect against oxidative stress .
- In the paint industry, tert-butylphenyl glycidyl ether serves as an epoxy reactive diluent. It enhances the performance of epoxy coatings by reducing viscosity and improving curing characteristics .
- Tert-butylphenyl glycidyl ether is used in organic coatings, including boat paint and building coating materials. Its compatibility with various resins makes it valuable for creating protective and decorative coatings .
- The benzylic position of tert-butylphenyl glycidyl ether is susceptible to reactions. For instance, it can undergo nucleophilic substitution (SN1 pathway) due to resonance-stabilized carbocations formed at the benzylic carbon .
- When tert-butylphenyl glycidyl ether reacts with t-butoxy radicals, it yields two dimeric products: 3,3’,5,5’-tetra-t-butyl-4,4’-dihydroxydiphenyl and 3,3’,5,5’-tetra-t-butyl-diphenoquinone. These compounds have interesting structural features and potential applications .
- Researchers have explored the reaction of tert-butylphenyl glycidyl ether with t-butoxy radicals to understand the mechanism of inhibition in autoxidation. Isotope effects were detected, shedding light on the rate-determining step in this process .
Antioxidant Activity
Epoxy Reactive Diluent
Organic Coating
Benzylic Position Reactions
Dimeric Products Formation
Isotope Effect Studies
properties
IUPAC Name |
1-[5-[(2-butan-2-ylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N4O2S/c1-3-12(2)14-6-4-5-7-17(14)28-11-18-25-26-20(29-18)24-19(27)23-16-9-8-13(21)10-15(16)22/h4-10,12H,3,11H2,1-2H3,(H2,23,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAVCFKEMDLJLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-{[2-(Butan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)urea |
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